Anti-Rat CD2 Antibody (OX-34)

T cell activation CD2 signaling epitope functional mapping

Anti-Rat CD2 Antibody OX-34 (clone MRC OX-34) is a mouse IgG2a monoclonal antibody raised against activated rat T helper cells, recognizing the rat CD2 (LFA-2/T11) cell surface glycoprotein with a molecular weight of 50–54 kDa. The OX-34 clone binds a defined epitope on the extracellular domain of rat CD2, which was originally identified and sequenced as the rat homologue of human CD2.

Molecular Formula C24H18O6
Molecular Weight 402.4 g/mol
CAS No. 215294-98-7
Cat. No. B3252270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-Rat CD2 Antibody (OX-34)
CAS215294-98-7
Synonyms1,4-bis(3-carboxy-4-hydroxyphenylethenyl)-benzene
X-34
X-34 fluorescent dye
Molecular FormulaC24H18O6
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC(=C(C=C2)O)C(=O)O)C=CC3=CC(=C(C=C3)O)C(=O)O
InChIInChI=1S/C24H18O6/c25-21-11-9-17(13-19(21)23(27)28)7-5-15-1-2-16(4-3-15)6-8-18-10-12-22(26)20(14-18)24(29)30/h1-14,25-26H,(H,27,28)(H,29,30)/b7-5+,8-6+
InChIKeyMCBNOAYTZBUCSX-KQQUZDAGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anti-Rat CD2 Antibody OX-34 (CAS 215294-98-7): Clone-Specific Characteristics and Procurement Rationale


Anti-Rat CD2 Antibody OX-34 (clone MRC OX-34) is a mouse IgG2a monoclonal antibody raised against activated rat T helper cells, recognizing the rat CD2 (LFA-2/T11) cell surface glycoprotein with a molecular weight of 50–54 kDa [1]. The OX-34 clone binds a defined epitope on the extracellular domain of rat CD2, which was originally identified and sequenced as the rat homologue of human CD2 [2]. OX-34 is widely validated across flow cytometry, immunohistochemistry (frozen and paraffin-embedded), immunoprecipitation, functional blocking, and in vivo depletion applications [1]. Critically, OX-34 occupies a non-overlapping epitope relative to clones OX-54 and OX-55, and is mutually competitive only with clone OX-53 [3]. This epitope distinction directly underlies its unique functional profile: OX-34 is non-mitogenic, blocks CD48 ligand binding, prevents mitogenic signaling induced by OX-54/OX-55, and delivers superior in vivo immunosuppressive efficacy compared to other anti-rat CD2 clones [3][4][5].

Why Anti-Rat CD2 Antibody OX-34 Cannot Be Substituted with Other Anti-Rat CD2 Clones: Functional and Epitope-Level Evidence


Although multiple monoclonal antibodies bind rat CD2, they target distinct, non-overlapping epitopes that dictate profoundly different functional outcomes. The OX-34/OX-53 epitope cluster is non-mitogenic and ligand-blocking, whereas the OX-54 and OX-55 epitopes are non-competing and, when combined, actively trigger T cell mitogenesis [1]. In vivo, these epitope differences translate into stark efficacy gaps: a single injection of OX-34 before immunization completely prevents experimental autoimmune encephalomyelitis (EAE), while OX-54 provides only moderate suppression and OX-55 has no effect [2]. Similarly, in cardiac allograft models, OX-34 at 7 mg/kg/day induces indefinite graft survival (>150 days), whereas OX-54 at a nearly six-fold higher dose (40 mg/kg/day) extends survival to only 28 days [3]. Substituting OX-34 for OX-54, OX-55, or anti-CD48 clone OX-45 would therefore yield qualitatively and quantitatively different experimental outcomes, from no immunosuppression to uncontrolled T cell activation, making OX-34 the only clone validated for the most demanding in vivo functional applications [1][2][3].

Anti-Rat CD2 Antibody OX-34: Quantitative Evidence of Differentiation from Closest Clonal Comparators


OX-34 Is Non-Mitogenic and Actively Prevents T Cell Mitogenesis Induced by the OX-54/OX-55 Antibody Pair

Among anti-rat CD2 monoclonal antibodies, only OX-34 (and its mutually competitive partner OX-53) is non-mitogenic and can block the mitogenic activity of other clones. In rat T cell proliferation assays, the combination of MRC OX-54 and MRC OX-55 induced robust mitogenesis, whereas OX-34 alone did not stimulate proliferation. Crucially, OX-34 prevented the mitogenic effect induced by the OX-54/OX-55 pair without affecting their binding to CD2, reflecting its occupancy of a functionally distinct, non-overlapping epitope [1]. OX-34 also partially blocks T cell activation by immobilized anti-CD3 (clone G4.18) and anti-αβ TCR (clone R73) antibodies and partially inhibits allogeneic mixed lymphocyte reactions (MLR) . In contrast, OX-54 alone or OX-55 alone, even in the presence of crosslinking secondary antibodies, failed to induce mitogenesis, showing that the mitogenic signal requires simultaneous engagement of both OX-54 and OX-55 epitopes [1].

T cell activation CD2 signaling epitope functional mapping

OX-34 Completely Prevents Experimental Autoimmune Encephalomyelitis (EAE) Whereas OX-54 and OX-55 Fail to Provide Equivalent Protection

In the Lewis rat EAE model, a single injection of OX-34 two days before immunization with myelin basic protein (MBP) in complete Freund's adjuvant completely prevented or greatly attenuated EAE in all animals. In contrast, OX-54 injection gave only moderate suppression, and OX-55 or the OX-54/OX-55 combination did not affect disease severity [1]. Therapeutically, when all three antibodies were administered from onset of first clinical signs, they efficiently blocked disease progression and prevented all animals from developing hind limb paresis. However, in the more stringent adoptive transfer EAE model (using in vitro-activated encephalitogenic T helper line cells), only OX-34—injected on the day of cell transfer and 4 days later—completely prevented both clinical and histological signs of disease [1]. Immunocytofluorometric analysis after a single antibody injection revealed that OX-34 uniquely persisted on lymphocytes for at least 11 days, whereas OX-54 and OX-55 induced only transient CD2 modulation [1].

experimental autoimmune encephalomyelitis in vivo immunosuppression neuroinflammation

OX-34 Induces Indefinite Cardiac Allograft Survival (>150 Days) at Low Dose, Far Outperforming OX-54 Even at 5.7-Fold Higher Dose

In a fully MHC-mismatched heterotopic cardiac transplantation model (BN→LEW rats), OX-34 administered at 7 mg/kg/day i.p. for either 3 consecutive days preoperatively or 8 consecutive days postoperatively induced indefinite allograft survival (median survival time >150 days in both regimens, compared to 7 days for controls) [1]. In striking contrast, OX-54 at 40 mg/kg/day (a 5.7-fold higher dose) prolonged median survival time to only 28 days (preoperative) and 11 days (postoperative) [1]. In vitro, OX-34 partially inhibited both the allogeneic MLR (in an IL-2-reversible manner) and T cell proliferation in response to immobilized anti-TCR or anti-CD3, whereas OX-54 had no effect on allogeneic MLR [1]. Furthermore, OX-34-treated rats whose grafts survived >100 days accepted a second donor-strain heart, demonstrating induction of an alloantigen-unresponsive state [1]. In a separate study, Sido et al. confirmed that OX-34 was the most suppressive of the three CD2 clones, prolonging median allograft survival from 7 days (control) to 45 days as monotherapy, and uniquely preserving specific antibody responses to T cell-dependent antigens (KLH immunization) [2].

cardiac allograft rejection transplantation immunology costimulatory blockade

OX-34 Attenuates Established Adjuvant Arthritis with Selective CD4+ T Cell Depletion and Profound CD2 Down-Modulation

In the rat adjuvant arthritis (AA) model of chronic joint inflammation, OX-34 demonstrated therapeutic efficacy not shared by other CD2 clones. When OX-34 (total 5 mg) was administered to Lewis rats with established AA starting on day 15 after adjuvant injection, it led to significantly increased body weight and reduced arthritis score compared to isotype-matched control [1]. Flow cytometric analysis revealed that OX-34 treatment selectively reduced CD4+ T cells while sparing CD8+ T cells, despite comparable binding to both subsets. Among CD4+ T cells, CD45RC+ ('naive') T cells virtually disappeared, while CD45RC- ('recently activated') T cells were only slightly reduced [1]. OX-34 also induced selective down-modulation of the CD2 molecule on CD4+ but not CD8+ T cells, indicating a CD4-specific signaling effect [1]. In a separate prevention study, OX-34 alone given before AA induction prevented arthritis initiation with an arthritis score reduction of 83–95% (p < 0.05) compared to controls [2]. When combined with dexamethasone for treatment of early AA, OX-34 produced >65% reduction in arthritis score and >80% reduction in hind paw thickness (p < 0.05), and almost completely prevented bone destruction [2].

adjuvant arthritis CD4+ T cell depletion rheumatoid arthritis model

OX-34 Blocks CD48 Ligand Binding to CD2, Defining a Functionally Distinct Ligand-Blocking Epitope Not Shared by OX-54 or OX-55

OX-34 is a ligand-blocking anti-CD2 antibody that directly prevents CD48 binding to the CD2 receptor. This property is explicitly confirmed across multiple independent vendor technical validations and peer-reviewed studies [1]. In contrast, OX-54 and OX-55 are classified as 'non-ligand-blocking' antibodies that bind non-overlapping epitopes on CD2 and do not interfere with CD48 interaction [2]. The functional consequence is that OX-34 suppresses T cell activation by disrupting the CD2–CD48 costimulatory axis, whereas OX-54 and OX-55, when combined, actually activate T cells through CD2 ligation independently of ligand binding [3]. Moreover, a comparative mechanistic study demonstrated that OX-34-mediated immunosuppression operates primarily through CD2 receptor modulation rather than through physical blockade of the CD2/CD48 interaction alone, as shown by the complete ineffectiveness of the anti-CD48 ligand-blocking antibody OX-45 [4].

CD48 ligand blockade receptor-ligand interaction adhesion molecule

OX-34 Persists on Lymphocytes for ≥11 Days and Selectively Depletes CD4+ but Not CD8+ T Cells—A Pharmacodynamic Profile Not Shared by OX-54 or OX-55

Immunocytofluorometric analysis of peripheral blood lymphocytes after a single antibody injection in Lewis rats revealed that OX-34 persisted on lymphocytes for at least 11 days, whereas OX-54 and OX-55 induced only transient CD2 modulation [1]. This prolonged persistence mechanistically explains why a single prophylactic OX-34 injection 2 days before immunization can completely prevent EAE: the antibody remains bound to CD2 throughout the effector phase of disease [1]. In the adjuvant arthritis model, OX-34 treatment selectively depleted CD4+ T cells while sparing CD8+ T cells, despite comparable surface binding to both subsets. Among CD4+ T cells, naïve CD45RC+ cells virtually disappeared, and CD2 down-modulation selectively affected CD4+ but not CD8+ T cells [2]. In contrast, OX-54 treatment resulted in non-selective T cell depletion, and OX-55 treatment down-modulated CD2 without significant depletion [3].

antibody pharmacodynamics CD4+ T cell depletion CD2 modulation persistence

Anti-Rat CD2 Antibody OX-34: Optimal Application Scenarios Supported by Quantitative Evidence


In Vivo T Cell Depletion and Allograft Tolerance Induction in Rat Transplantation Models

OX-34 is the definitive reagent for long-term T cell depletion and allograft tolerance induction in rat transplantation research. At 7 mg/kg/day i.p., it delivers indefinite cardiac allograft survival (>150 days) and induces donor-specific tolerance, evidenced by acceptance of second donor-strain hearts [1]. At comparable or higher doses, OX-54 (40 mg/kg/day) achieves only 28 days of survival and OX-55 is substantially less effective [1][2]. The prolonged antibody persistence (≥11 days) and selective CD4+ T cell depletion make OX-34 the only clone suitable for protocols requiring sustained immunosuppression with minimal dosing frequency [3].

Prophylactic and Therapeutic Intervention in Rat Autoimmune Disease Models (EAE and Adjuvant Arthritis)

OX-34 uniquely provides complete protection in both prophylactic and therapeutic EAE protocols: a single injection before immunization prevents EAE in all animals, and administration at clinical onset blocks progression to hind limb paresis [3]. In adjuvant arthritis, OX-34 alone prevents disease induction (arthritis score reduction 83–95%) and, when combined with dexamethasone, suppresses established arthritis (>65% AS reduction, >80% paw thickness reduction) with near-complete bone protection [4]. OX-54 and OX-55 fail to provide equivalent protection in EAE, and no comparable data exist for other anti-rat CD2 clones in the arthritis model [3].

Functional Blockade of CD2–CD48 Costimulatory Signaling in Rat T Cell Biology Studies

OX-34 is the only anti-rat CD2 antibody that simultaneously blocks CD48 ligand binding and actively down-modulates CD2 receptor expression on CD4+ T cells [5][6]. This dual mechanism—ligand blockade plus receptor modulation—is essential for complete CD2 pathway inhibition, as demonstrated by the failure of pure ligand blockade (anti-CD48 OX-45) to suppress T cell proliferation [5]. The non-ligand-blocking clones OX-54 and OX-55 cannot substitute because they activate T cells through CD2 when used in combination [6]. OX-34 also partially inhibits TCR-driven and CD3-driven T cell activation, enabling multi-pathway interrogation of rat T cell costimulation .

Multi-Application Validation Across Flow Cytometry, IHC (Frozen and Paraffin), and Immunoprecipitation

OX-34 is validated for the broadest range of applications among anti-rat CD2 clones, including flow cytometry (recommended ≤0.25 µg per 10⁶ cells), immunohistochemistry on both acetone-fixed frozen sections and formalin-fixed paraffin-embedded sections, immunoprecipitation, and in vivo functional blockade and depletion . This breadth of validation reduces the need for multiple clone-specific optimization protocols and ensures lot-to-lot consistency across experimental modalities, a procurement advantage for laboratories running multi-assay CD2-focused workflows .

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